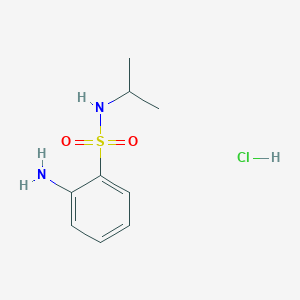

2-Amino-N-isopropylbenzenesulfonamide, HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-propan-2-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10;/h3-7,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJSEFZKFUDKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to GSK3368715 (CAS Number 1365272-16-7): A Potent Type I Protein Arginine Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715, also known as EPZ019997, is a potent and orally bioavailable small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] Arginine methylation is a crucial post-translational modification that plays a significant role in various cellular processes, including signal transduction, gene regulation, and DNA repair.[2] The dysregulation of PRMTs, particularly Type I enzymes, has been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[3] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and preclinical and clinical evaluation of GSK3368715, offering valuable insights for researchers and drug development professionals in the field of oncology and epigenetic modulation.

Chemical and Physicochemical Properties

GSK3368715 is a complex molecule with the formal chemical name N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine.[4] It is often utilized in its hydrochloride salt forms to improve its solubility and handling properties. The CAS number 1365272-16-7 corresponds to the free base of the molecule.

Table 1: Physicochemical Properties of GSK3368715 and its Hydrochloride Salts

| Property | Value | Source(s) |

| Chemical Formula (Free Base) | C20H38N4O2 | [4] |

| Molecular Weight (Free Base) | 366.54 g/mol | [4] |

| CAS Number (Free Base) | 1365272-16-7 | N/A |

| Formal Name (Monohydrochloride) | N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, monohydrochloride | [4] |

| Chemical Formula (Monohydrochloride) | C20H38N4O2 • HCl | [4] |

| Molecular Weight (Monohydrochloride) | 403.0 g/mol | [4] |

| CAS Number (Monohydrochloride) | 2227587-25-7 | [4] |

| Formal Name (Trihydrochloride) | N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, trihydrochloride | [5] |

| Chemical Formula (Trihydrochloride) | C20H38N4O2 • 3HCl | [5] |

| Molecular Weight (Trihydrochloride) | 475.92 g/mol | [5] |

| CAS Number (Trihydrochloride) | 2227587-26-8 | [5] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [4] |

| Solubility (Monohydrochloride) | DMSO: 40 mg/mL | [4] |

| Solubility (Trihydrochloride) | DMSO: 81 mg/mL (170.19 mM); Water: 81 mg/mL; Ethanol: 81 mg/mL | [5] |

| Storage and Stability | Store at -20°C for long-term stability (≥ 4 years for the monohydrochloride). | [4] |

Note on Solubility: The solubility of the trihydrochloride salt is significantly higher in various solvents compared to the monohydrochloride salt, which is an important consideration for in vitro and in vivo experimental design.[4][5] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions to avoid potential solubility issues due to moisture contamination.[5]

Biological Activity and Mechanism of Action

GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[6] This class of enzymes includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, which are responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[2] By inhibiting these enzymes, GSK3368715 blocks the transfer of a methyl group from SAM to arginine, leading to a global reduction in asymmetric dimethylarginine (aDMA) levels.[2]

Table 2: In Vitro Inhibitory Activity of GSK3368715

| Target PRMT | IC50 (nM) |

| PRMT1 | 3.1 |

| PRMT3 | 162 |

| PRMT4 | 38 |

| PRMT6 | 4.7 |

| PRMT8 | 39 |

Data sourced from Cayman Chemical product information sheet.[4]

GSK3368715 demonstrates high selectivity for Type I PRMTs over Type II (PRMT5, PRMT7) and Type III (PRMT9) enzymes, with IC50 values for the latter being in the micromolar range.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

The inhibition of Type I PRMTs by GSK3368715 has been shown to induce anti-proliferative and cytotoxic effects in a variety of cancer cell lines.[6] Notably, its anti-tumor activity is enhanced in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which in turn inhibits PRMT5, a Type II PRMT. The dual inhibition of both Type I and Type II PRMTs through this synthetic lethal interaction results in synergistic anti-tumor effects.[7]

Caption: Mechanism of GSK3368715 action on Type I PRMTs.

Preclinical and Clinical Overview

In Vitro Studies

GSK3368715 has demonstrated potent anti-proliferative activity across a broad panel of cancer cell lines.[6] For instance, it inhibits the growth of patient-derived diffuse large B cell lymphoma (DLBCL) cells at a concentration of 5 µM.[4]

In Vivo Studies

In various mouse xenograft models, orally administered GSK3368715 has shown significant anti-tumor efficacy.[4] It has been reported to reduce tumor volume in models of DLBCL, pancreatic adenosarcoma, renal carcinoma, and breast cancer at doses ranging from 9.375 to 300 mg/kg.[4]

Clinical Trials

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adult patients with advanced solid tumors.[2] The study revealed that the maximum plasma concentration was reached within one hour of oral dosing. However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses tested.[2] Dose-limiting toxicities were observed at the 200 mg dose.[2]

Experimental Protocols

The following are representative protocols for key assays used in the evaluation of GSK3368715. These are intended as a guide and may require optimization for specific experimental conditions.

Type I PRMT Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from [3H]-S-adenosyl-L-methionine to a substrate by a Type I PRMT enzyme.

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 peptide (substrate)

-

[3H]-S-adenosyl-L-methionine

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

-

GSK3368715 (or other inhibitors)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT1 enzyme, and the histone H4 substrate.

-

Add varying concentrations of GSK3368715 or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding [3H]-S-adenosyl-L-methionine.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Spot the reaction mixture onto phosphocellulose filter paper discs.

-

Wash the filter discs extensively with a wash buffer (e.g., 5% TCA) to remove unincorporated [3H]-SAM.

-

Dry the filter discs and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of GSK3368715 and determine the IC50 value.

Caption: Workflow for a radiometric PRMT inhibition assay.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

GSK3368715

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK3368715 or vehicle control for a specified duration (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Caption: Workflow for a cell proliferation MTT assay.

Conclusion

GSK3368715 is a valuable research tool for investigating the role of Type I PRMTs in health and disease. Its high potency and selectivity make it a suitable probe for elucidating the biological consequences of inhibiting this class of enzymes. While its clinical development was halted, the preclinical data and the insights gained from the Phase 1 trial provide a strong foundation for the continued exploration of PRMT inhibitors in oncology. The synthetic lethal interaction with MTAP-deficient cancers highlights a promising avenue for patient stratification and targeted therapy. Further research into the physicochemical and pharmacological properties of GSK3368715 and related compounds will be instrumental in advancing the development of novel epigenetic therapies.

References

-

Protheragen. LogP/LogD/Pka Analysis. [Link]

-

Crystal Pharmatech Co., Ltd. pKa/LogP/LogD Measurements. [Link]

-

Journal of Cheminformatics. A confidence predictor for logD using conformal regression and a support-vector machine. [Link]

-

Innovacos. Formulation Guide. [Link]

-

eScholarship.org. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

-

National Cancer Institute. Definition of PRMT1 inhibitor GSK3368715. [Link]

-

ChemRxiv. Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

-

El-Khoueiry, A.B., et al. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. Br J Cancer129 , 309–317 (2023). [Link]

-

Fedoriw, A., et al. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. Cancer Cell36 , 100-114.e25 (2019). [Link]

-

Lee, Y.H., et al. Effects of Solvents on In Vitro Potencies of Platinum Compounds. Cancer Res Treat45 , 161-3 (2013). [Link]

-

ResearchGate. Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). [Link]

- Google P

- Google Patents. Fragrance compositions containing 2-cyclohexyl-1,1-dimethyl ethanol esters.

- Google Patents. Peptoid-based inhibitors of the protein arginine methyltransferase (PRMT) family.

-

ScienceDirect. RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. [Link]

-

PubMed. Preparation and characterization of regioisomerically pure 1,7-disubstituted perylene bisimide dyes. [Link]

- Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating 2-Amino-N-isopropylbenzenesulfonamide as a CDK2 inhibitor

Technical Guide: Investigating 2-Amino-N-isopropylbenzenesulfonamide as a CDK2 Inhibitor Scaffold

Executive Summary

This guide outlines the technical roadmap for validating 2-Amino-N-isopropylbenzenesulfonamide as a chemotype for Cyclin-Dependent Kinase 2 (CDK2) inhibition. While high-molecular-weight CDK inhibitors (e.g., Dinaciclib, Roscovitine) are well-characterized, fragment-based drug discovery (FBDD) increasingly targets the 2-aminobenzenesulfonamide motif as a "privileged scaffold." This moiety is capable of dual-functionality: the aniline amine acts as a hinge-binder donor, while the sulfonamide tail exploits the solvent-exposed aspartate residues (specifically Asp86) unique to the CDK2 active site.

This document provides a self-validating workflow covering in silico docking, biochemical kinase assays (ADP-Glo™), and cellular profiling, designed to transition this molecule from a "fragment hit" to a validated lead.

Molecular Rationale & Mechanistic Hypothesis

The CDK2 Structural Context

CDK2 drives the G1-to-S phase transition by phosphorylating the Retinoblastoma protein (Rb).[1] ATP-competitive inhibitors must displace ATP from the cleft between the N-terminal and C-terminal lobes.

-

Hinge Region (Glu81, Leu83): The primary anchor point for the adenine ring of ATP.

-

Specificity Surface (Asp86): A residue often exploited by sulfonamide-based inhibitors to gain selectivity over other kinases (e.g., CDK1).

Pharmacophore Hypothesis

For 2-Amino-N-isopropylbenzenesulfonamide:

-

Primary Interaction: The 2-amino group (aniline) functions as a hydrogen bond donor to the backbone carbonyl of Leu83 .

-

Secondary Interaction: The sulfonamide oxygen acts as a hydrogen bond acceptor for the backbone NH of Asp86 , stabilizing the inhibitor conformation.

-

Hydrophobic Shielding: The isopropyl group provides steric bulk that may displace conserved water molecules or fit into the hydrophobic pocket adjacent to the gatekeeper residue (Phe80).

DOT Diagram 1: CDK2 Signaling & Inhibition Logic

Caption: Mechanistic pathway showing CDK2 activation of E2F via Rb phosphorylation. The sulfonamide inhibitor blocks ATP binding, preventing Rb hyperphosphorylation and arresting the cell cycle at G1/S.

In Vitro Biochemical Validation (ADP-Glo™ Assay)

To validate the potency of the target molecule, we utilize the ADP-Glo™ Kinase Assay (Promega).[2] This bioluminescent assay is preferred over radiometric methods due to its high Z'-factor and resistance to compound fluorescence interference.

Experimental Design

-

Enzyme: Recombinant Human CDK2/Cyclin E1 complex (SignalChem or Promega).

-

Substrate: Histone H1 (native substrate).[3]

-

Controls:

-

Positive Control: Staurosporine (Broad spectrum) or Dinaciclib (Selective).

-

Negative Control: DMSO (Vehicle).

-

No Enzyme Control: To measure background ATP hydrolysis.

-

Detailed Protocol

Step 1: Reagent Preparation

-

1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

-

Compound Dilution: Prepare a 10mM stock of 2-Amino-N-isopropylbenzenesulfonamide in 100% DMSO. Perform a 10-point serial dilution (1:3) in DMSO, then dilute 1:25 into Kinase Buffer to ensure final DMSO < 4%.

Step 2: Kinase Reaction (384-well plate)

-

Add 2 μL of CDK2/Cyclin E1 enzyme (0.5 ng/μL final) to assay wells.

-

Add 1 μL of diluted compound (or control). Incubate for 10 min at RT to allow equilibrium binding.

-

Initiate reaction by adding 2 μL of ATP/Histone H1 mix (Final: 10 μM ATP, 0.1 μg/μL Histone H1).

-

Incubate for 60 minutes at RT.

Step 3: ADP Detection

-

Add 5 μL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).[4] Incubate 40 min.

-

Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[4][5] Incubate 30 min.

-

Read Luminescence (RLU) on a plate reader (e.g., PerkinElmer EnVision).

Data Analysis Template

Normalize data to Percent Inhibition:

Table 1: Expected Data Profile for Validation

| Compound | Concentration Range | Expected IC50 (Potent) | Expected IC50 (Fragment) |

| Target Molecule | 1 nM - 100 μM | < 500 nM | 1 - 50 μM |

| Dinaciclib (Ctrl) | 0.1 nM - 1 μM | < 5 nM | N/A |

| Staurosporine | 1 nM - 10 μM | < 20 nM | N/A |

Cellular Profiling: Cell Cycle Analysis

If biochemical inhibition is confirmed (IC50 < 50 μM), proceed to cellular validation. CDK2 inhibition results in G1-phase arrest .

Methodology: Propidium Iodide (PI) Flow Cytometry

-

Cell Line: MCF-7 or OVCAR-3 (CDK2-dependent lines).

-

Treatment: Treat cells with IC50 and 5x IC50 concentrations of the target molecule for 24 hours.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

-

Staining: Resuspend in PBS containing 50 μg/mL Propidium Iodide (DNA stain) and 100 μg/mL RNase A. Incubate 30 min at 37°C.

-

Analysis: Measure DNA content on a flow cytometer (e.g., BD FACSCanto).

Success Criteria: A significant increase in the G0/G1 peak (2N DNA content) compared to DMSO control, with a concomitant decrease in S-phase population.

Experimental Workflow Diagram

DOT Diagram 2: Validation Workflow

Caption: Step-by-step validation pipeline. The biochemical gate (Decision 1) prevents wasting resources on cellular assays if the molecule fails to inhibit the purified enzyme.

Critical Considerations & Troubleshooting

-

Solubility & PAINS: Sulfonamides can sometimes aggregate. Include 0.01% Triton X-100 in the kinase buffer to prevent promiscuous inhibition by aggregates.

-

Selectivity: If potent, run a selectivity panel against CDK1. CDK1 and CDK2 are structurally similar; however, the sulfonamide interaction with the specificity surface (Asp86) is a key differentiator for CDK2 selectivity [1].

-

Crystallography: For structural confirmation, use PDB ID: 1DI8 or 2CCI (CDK2/Cyclin A) as the template for molecular replacement. The isopropyl group should be inspected for electron density near the gatekeeper region.

References

-

Structure-Activity Relationships of Sulfonamide-Purines: Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.[6][7][8] Source: J. Med. Chem. (2017) URL:[Link]

-

CDK2 Structural Biology: Title: Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2.[6][8][9][10][11] Source: Int. J. Mol. Sci. (MDPI) URL:[Link]

-

General Sulfonamide Binding Modes: Title: Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors. Source: ChemBioChem (NIH/PubMed) URL:[Link]

Sources

- 1. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. CDK2/CyclinE1 Kinase Enzyme System [worldwide.promega.com]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of a potential allosteric ligand binding site in CDK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Understanding the hydrochloride salt form of 2-Amino-N-isopropylbenzenesulfonamide

An In-Depth Technical Guide to 2-Amino-N-isopropylbenzenesulfonamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-isopropylbenzenesulfonamide hydrochloride (CAS No. 1365272-16-7), a key chemical intermediate with significant potential in synthetic and medicinal chemistry. The document delineates the compound's physicochemical properties, provides detailed protocols for its synthesis and purification, and outlines robust methodologies for its analytical characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the rationale behind its use in the hydrochloride salt form, discussing its enhanced solubility and stability, which are critical attributes in drug discovery and development pipelines.[1] Applications as a precursor in the synthesis of bioactive molecules, such as potential enzyme inhibitors, are also discussed. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile building block.

Introduction and Strategic Rationale

2-Amino-N-isopropylbenzenesulfonamide is a sulfonamide-containing aromatic amine that serves as a valuable building block in organic synthesis.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[2] While the free base form of the molecule is a direct precursor in many synthetic routes, its hydrochloride salt is often preferred in a research and development setting.

The conversion of a basic amine to its hydrochloride salt is a deliberate and strategic choice in chemical process development.[1] This salt formation is primarily employed to improve the compound's physicochemical properties, most notably its aqueous solubility, dissolution rate, and stability.[1][3] For a synthetic intermediate, enhanced solubility can facilitate easier handling, more reliable reaction kinetics in aqueous or protic solvent systems, and simpler purification processes. From a drug development perspective, these improvements are critical for ensuring that a potential drug candidate can be effectively absorbed and reach its biological target.[1] This guide focuses specifically on the hydrochloride salt, providing the technical insights necessary for its effective utilization.

Physicochemical Properties

A summary of the key chemical identifiers and physicochemical properties of 2-Amino-N-isopropylbenzenesulfonamide hydrochloride is presented below.

| Property | Value | Source(s) |

| CAS Number | 1365272-16-7 | [4] |

| Molecular Formula | C₉H₁₅ClN₂O₂S | [4] |

| Molecular Weight | 250.75 g/mol | [4] |

| Appearance | White to off-white solid (Predicted) | - |

| Purity | ≥98% (Typical commercial grade) | [4] |

| InChI Key | AZJSEFZKFUDKQO-UHFFFAOYSA-N | [4] |

| Storage | Store at room temperature, keep dry and cool. | [4] |

Synthesis and Purification of the Hydrochloride Salt

The hydrochloride salt is typically prepared by reacting the free base of 2-Amino-N-isopropylbenzenesulfonamide with hydrochloric acid in a suitable organic solvent. The choice of solvent is critical; it must dissolve the free base but be a poor solvent for the resulting salt, thereby inducing precipitation.[5][6]

Rationale for Method Selection

The use of HCl dissolved in an organic solvent (e.g., 4M HCl in dioxane or gaseous HCl in isopropanol) is a standard and highly effective method for generating amine hydrochloride salts.[5][6] This approach avoids the introduction of water, which could potentially interfere with downstream reactions or complicate the drying process. Cooling the reaction mixture to 0-4 °C maximizes the yield by decreasing the solubility of the salt.[6] The subsequent washing with a cold, non-polar solvent like diethyl ether removes any residual soluble impurities.[5]

Detailed Experimental Protocol

Materials:

-

2-Amino-N-isopropylbenzenesulfonamide (free base)

-

4M Hydrogen Chloride in 1,4-Dioxane

-

Anhydrous Diethyl Ether (or Isopropanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filtration flask

-

Vacuum oven

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 2-Amino-N-isopropylbenzenesulfonamide (free base) in a minimal amount of anhydrous diethyl ether (or isopropanol) in a round-bottom flask with stirring.

-

Acidification: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise via a dropping funnel over 15-20 minutes. Maintain vigorous stirring.

-

Precipitation: A white precipitate of the hydrochloride salt will form upon addition of the acid.[5][6]

-

Maturation: Continue stirring the resulting slurry at 0 °C for an additional 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small volume of cold anhydrous diethyl ether to remove any unreacted starting material and residual acid.[5]

-

Drying: Dry the purified salt under vacuum at 40-50 °C to a constant weight.

Caption: Integrated workflow for the analytical characterization of the target compound.

Applications in Chemical Synthesis

2-Amino-N-isopropylbenzenesulfonamide serves as a versatile intermediate for constructing more complex molecules. [1]Its bifunctional nature—possessing both a nucleophilic amine and a modifiable sulfonamide group—allows for diverse synthetic transformations. Research has highlighted its potential as a scaffold for developing inhibitors of key enzymes involved in disease pathways, such as Cyclin-Dependent Kinase 2 (CDK2) for cancer and Dipeptidyl Peptidase IV (DPP IV) for diabetes. [1] The hydrochloride salt form is particularly useful in aqueous-based coupling reactions or when precise control over stoichiometry is required, as the salt is typically a stable, non-hygroscopic, and easily weighable solid. Before use in reactions requiring the free amine, it can be readily converted back by neutralization with a suitable base (e.g., NaHCO₃, Et₃N).

Caption: General synthetic utility of the hydrochloride intermediate.

Solubility and Stability Profile

Enhanced Solubility

A primary advantage of the hydrochloride salt is its increased solubility in aqueous and polar protic solvents compared to the free base. [1]While salt formation does not always guarantee higher solubility, for basic compounds like this, protonation of the amine group generally leads to a significant improvement. [7]This is particularly beneficial for preparing stock solutions for biological screening or for reactions conducted in polar media.

Qualitative Solubility Data (Predicted):

| Solvent | Free Base | Hydrochloride Salt |

| Water | Sparingly Soluble | Soluble |

| Methanol / Ethanol | Soluble | Soluble |

| Dichloromethane | Soluble | Sparingly Soluble |

| Diethyl Ether | Soluble | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |

Stability Considerations

The solid hydrochloride salt is generally expected to have good shelf-life stability under recommended storage conditions (cool, dry). [4]However, sulfonamides can be susceptible to hydrolysis, particularly under acidic conditions. [8]Forced degradation studies are recommended to understand the intrinsic stability of the molecule.

Protocol for Forced Degradation Study: [8]1. Preparation: Prepare solutions of the hydrochloride salt (~1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative). Prepare a solution in a suitable organic solvent for thermal and photostability testing. 2. Stress Conditions:

- Hydrolysis: Heat acidic and basic solutions at 60 °C for 24 hours.

- Oxidation: Keep the H₂O₂ solution at room temperature for 24 hours.

- Thermal: Heat the organic solution at 80 °C for 48 hours. Expose the solid powder to 100 °C for 48 hours.

- Photolytic: Expose the organic solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

- Analysis: Analyze all samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Safety and Handling

Based on available supplier data, 2-Amino-N-isopropylbenzenesulfonamide hydrochloride should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

GHS Pictogram: GHS07 (Exclamation Mark) [4]* Signal Word: Warning [4]* Hazard Statements: [4] * H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [4] * P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

- Benchchem. (n.d.). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.

- Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. (2026, January 26).

- ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?

- Organic Syntheses. (n.d.). Methylamine Hydrochloride.

- Google Patents. (1951). US2579933A - Soluble salts of sulfonamides.

- Wikipedia. (n.d.). Sulfonamide (medicine).

- ResearchGate. (2025, August 30). The Utility of Sulfonate Salts in Drug Development.

- Sigma-Aldrich. (n.d.). 2-Amino-N-isopropylbenzenesulfonamide, HCl.

- Lumen Learning. (n.d.). Organic Chemistry II - 23.2. Preparation of Amines.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved February 17, 2026, from [Link]

- Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide.

- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.

- Benchchem. (n.d.). Spectroscopic analysis (NMR, IR, MS) for the characterization of (S)-2-aminopropanamide hydrochloride derivatives.

- Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- Sigma-Aldrich. (n.d.). This compound.

- Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1365272-16-7 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rjpdft.com [rjpdft.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis protocol for 2-Amino-N-isopropylbenzenesulfonamide HCl

An In-depth Technical Guide to the Synthesis of 2-Amino-N-isopropylbenzenesulfonamide HCl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Amino-N-isopropylbenzenesulfonamide hydrochloride. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of complex therapeutic agents.[1] Its structure is particularly relevant for creating inhibitors of enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV), which are implicated in cancer and type 2 diabetes, respectively.[1]

The conversion of the final amine to its hydrochloride salt is a critical step to enhance its water solubility, stability, and bioavailability—properties essential for pharmaceutical development.[1] This guide presents a reliable two-step synthetic pathway involving the formation of a sulfonamide intermediate, followed by the reduction of a nitro group and subsequent salt formation. The causality behind each procedural step is explained to provide a comprehensive understanding of the reaction mechanism and to ensure procedural integrity.

Overall Synthetic Scheme

The synthesis proceeds in three primary stages:

-

Sulfonamide Formation: Nucleophilic substitution of chloride on 2-nitrobenzenesulfonyl chloride by isopropylamine.

-

Nitro Group Reduction: Conversion of the aromatic nitro group to a primary amine.

-

Salt Formation: Treatment of the resulting aniline derivative with hydrochloric acid to yield the final hydrochloride salt.

Caption: Overall workflow for the synthesis of 2-Amino-N-isopropylbenzenesulfonamide HCl.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Hazards |

| 2-Nitrobenzenesulfonyl Chloride | C₆H₄ClNO₄S | 221.62 | 1694-92-4 | Corrosive, Causes Burns[2][3][4] |

| Isopropylamine | C₃H₉N | 59.11 | 75-31-0 | Flammable, Corrosive |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Toxic, Corrosive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 10025-69-1 | Harmful if swallowed, Irritant |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive, Causes Burns |

| Isopropanol (IPA) | C₃H₈O | 60.10 | 67-63-0 | Flammable, Eye Irritant |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic |

Experimental Protocols

PART 1: Synthesis of N-isopropyl-2-nitrobenzenesulfonamide

This step involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide, a robust and widely used transformation in organic synthesis.[5][6][7] A tertiary amine base, triethylamine, is used to neutralize the hydrochloric acid generated in situ, preventing the protonation of the isopropylamine nucleophile and allowing the reaction to proceed to completion.[8]

Procedure:

-

To a 250 mL two-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add isopropylamine (1.1 equivalents) and triethylamine (1.1 equivalents).

-

Add 100 mL of dichloromethane (DCM) and stir the mixture until all reagents are dissolved.

-

Cool the flask in an ice-water bath to 0°C.

-

In a separate beaker, dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent, e.g., 10.0 g) in 50 mL of DCM.

-

Add the 2-nitrobenzenesulfonyl chloride solution to the cooled amine mixture dropwise over 20-30 minutes using an addition funnel. Maintain the internal temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up: Quench the reaction by slowly adding 100 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-isopropyl-2-nitrobenzenesulfonamide as a solid, which can be used in the next step without further purification.

Caption: Reaction scheme for the formation of the sulfonamide intermediate.

PART 2: Synthesis of 2-Amino-N-isopropylbenzenesulfonamide

The reduction of an aromatic nitro group to an aniline is a fundamental transformation. While catalytic hydrogenation is a common method[9], the use of tin(II) chloride in an acidic medium provides a mild and effective alternative that is tolerant of many functional groups.[9][10]

Procedure:

-

Place the crude N-isopropyl-2-nitrobenzenesulfonamide from Part 1 into a 500 mL round-bottomed flask.

-

Add ethanol (approx. 10 mL per gram of starting nitro compound).

-

To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.

-

Maintain the reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is ~8. This will precipitate tin salts.

-

Extract the product from the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-N-isopropylbenzenesulfonamide free base.

PART 3: Formation of 2-Amino-N-isopropylbenzenesulfonamide HCl

Conversion to the hydrochloride salt is typically performed to improve the handling and formulation properties of the amine product.[1]

Procedure:

-

Dissolve the crude amine from Part 2 in a minimal amount of isopropanol (IPA).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of HCl in isopropanol (or ethereal HCl) dropwise with stirring. The product will begin to precipitate as a white solid.

-

Continue adding the HCl solution until the mixture is acidic (check with pH paper) and no further precipitation is observed.

-

Stir the resulting slurry in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold isopropanol and then with diethyl ether to aid in drying.

-

Dry the final product, 2-Amino-N-isopropylbenzenesulfonamide HCl, under vacuum to a constant weight.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.[11]

| Technique | Expected Results |

| ¹H NMR | Aromatic Protons: Multiple signals between δ 6.5-7.8 ppm. NH₂ (Amine): Broad singlet, ~δ 4.5-5.5 ppm. CH (Isopropyl): Septet or multiplet, ~δ 3.3-3.6 ppm. NH (Sulfonamide): Singlet or doublet, dependent on solvent. CH₃ (Isopropyl): Doublet, ~δ 1.1-1.3 ppm. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, and the three distinct carbons of the N-isopropyl group. |

| IR (cm⁻¹) | ~3450-3300: N-H stretching (asymmetric and symmetric) of the primary amine. ~3250: N-H stretching of the sulfonamide. ~1330 & ~1150: S=O stretching (asymmetric and symmetric) of the sulfonamide group.[12] ~1600-1450: C=C stretching of the aromatic ring. |

| Mass Spec. | For the free base (C₉H₁₄N₂O₂S, M.W. 214.29), the expected [M+H]⁺ ion is at m/z = 215. |

| Purity (HPLC) | >95% (typical target for research use). |

| Melting Point | A sharp melting point indicates high purity. |

Safety and Handling Precautions

-

2-Nitrobenzenesulfonyl Chloride: This reagent is highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[2][3] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13][14]

-

Acids and Bases: Concentrated acids and bases (HCl, TEA) are corrosive. Handle with care and appropriate PPE.

-

Solvents: Dichloromethane is a suspected carcinogen. Isopropylamine, ethanol, isopropanol, and ether are flammable. All solvent handling should be performed in a well-ventilated fume hood away from ignition sources.

-

General Procedures: All reactions should be conducted in a well-ventilated fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste.

References

- BenchChem. (2025). An In-depth Technical Guide to the Reaction of 2-Nitrobenzenesulfonyl Chloride with Primary Amines. BenchChem.

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1). Books.

- Preparation of sulfonamides

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 2-Nitrobenzenesulfonyl chloride.

- CymitQuimica. (n.d.). CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride.

- DC Fine Chemicals. (n.d.).

- TCI Chemicals. (n.d.).

- DC Fine Chemicals. (n.d.). 2-Nitrobenzenesulfonyl chloride.

- Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. (2026, January 26).

- Cihan University-Erbil Repository. (n.d.).

- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).

- Wikipedia. (n.d.). Reduction of nitro compounds.

- BenchChem. (2025). Spectroscopic analysis (NMR, IR, MS) for the characterization of (S)

- Nitro Reduction - Common Conditions. (n.d.).

- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide. BenchChem.

- Chemistry Steps. (2025, September 28).

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. tcichemicals.com [tcichemicals.com]

The Versatile Scaffold: 2-Amino-N-isopropylbenzenesulfonamide in Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the strategic identification and deployment of versatile chemical scaffolds are paramount to the successful development of novel therapeutic agents. 2-Amino-N-isopropylbenzenesulfonamide has emerged as a privileged scaffold, demonstrating significant utility as a key intermediate in the synthesis of targeted therapies for a range of diseases, most notably cancer and type 2 diabetes.[1] This technical guide provides an in-depth exploration of the applications of 2-Amino-N-isopropylbenzenesulfonamide in drug discovery. We will elucidate its role in the design and synthesis of potent enzyme inhibitors, with a particular focus on Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[1] This document will furnish researchers, scientists, and drug development professionals with detailed application notes, step-by-step experimental protocols, and the causal reasoning behind critical experimental choices, thereby empowering the strategic application of this valuable chemical entity in their research endeavors.

Introduction: The Strategic Value of the Benzenesulfonamide Moiety

The benzenesulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs. Its prevalence stems from its ability to act as a bioisostere for other functional groups, its capacity to engage in hydrogen bonding interactions with biological targets, and its synthetic tractability, which allows for facile chemical modification. 2-Amino-N-isopropylbenzenesulfonamide, in particular, offers a unique combination of structural features: a primary aromatic amine that serves as a key vector for chemical elaboration, and a sulfonamide moiety that can be tailored for specific target engagement.

This guide will delve into the practical applications of this scaffold, providing a roadmap for its utilization in the generation of compound libraries for high-throughput screening and subsequent lead optimization.[1]

Core Applications in Drug Discovery

The structural attributes of 2-Amino-N-isopropylbenzenesulfonamide make it an ideal starting point for the development of inhibitors for key enzymes implicated in disease pathogenesis.[1]

Targeting the Cell Cycle: Development of CDK2 Inhibitors for Oncology

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S phase transition.[2] Aberrant CDK2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] The 2-aminobenzenesulfonamide core can be elaborated to occupy the ATP-binding pocket of CDK2, leading to potent and selective inhibition.

Caption: A generalized workflow for the discovery of CDK2 inhibitors.

Modulating Glucose Metabolism: Design of DPP IV Inhibitors for Diabetes

Dipeptidyl Peptidase IV (DPP IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP IV prolongs the action of incretins, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[3][4] The 2-Amino-N-isopropylbenzenesulfonamide scaffold can be modified to generate potent and selective DPP IV inhibitors.[1]

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis, characterization, and biological evaluation of 2-Amino-N-isopropylbenzenesulfonamide derivatives.

Synthesis Protocol: Representative Synthesis of a 2-Amino-N-isopropylbenzenesulfonamide Derivative

This protocol describes a representative synthesis of a derivative of 2-Amino-N-isopropylbenzenesulfonamide. The reaction involves the coupling of the primary amine of the scaffold with a suitable heterocyclic partner, a common strategy in the development of kinase inhibitors.

Materials and Equipment:

-

2-Amino-N-isopropylbenzenesulfonamide

-

2-chloro-N-(pyridin-2-yl)acetamide (or other suitable electrophile)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of 2-Amino-N-isopropylbenzenesulfonamide (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

-

Stir the mixture under an inert atmosphere at room temperature for 15 minutes.

-

Add 2-chloro-N-(pyridin-2-yl)acetamide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Characterization Protocol

Accurate characterization of the synthesized compounds is critical for establishing their identity, purity, and for subsequent biological testing.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized compound.

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

-

Procedure:

-

Dissolve a small sample of the purified compound in a suitable solvent (e.g., acetonitrile).

-

Inject the sample onto the HPLC column.

-

Run the gradient method and monitor the elution of the compound by UV absorbance at an appropriate wavelength (e.g., 254 nm).

-

The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the synthesized compound.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Procedure:

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.

-

In Vitro Biological Assay Protocols

3.3.1. CDK2/Cyclin A Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[2][5]

Materials:

-

Recombinant human CDK2/Cyclin A enzyme

-

CDK substrate peptide

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (dissolved in DMSO)

-

384-well plates

-

Luminometer

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[6]

-

In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control).[6]

-

Add 2 µL of CDK2/Cyclin A enzyme solution.[6]

-

Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.[6]

-

Incubate at room temperature for 60 minutes.[6]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[6]

-

Incubate at room temperature for 40 minutes.[6]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

-

Incubate at room temperature for 30 minutes.[6]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

3.3.2. DPP IV Enzymatic Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate by DPP IV, resulting in an increase in fluorescence.[7]

Materials:

-

Human recombinant DPP IV enzyme

-

DPP IV substrate (e.g., H-Gly-Pro-AMC)

-

DPP IV Assay Buffer

-

Test compound (dissolved in DMSO)

-

96-well black plates

-

Fluorescence plate reader

Procedure: [8]

-

Prepare a DPP IV assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[8]

-

In a 96-well black plate, add the test compound at various concentrations.

-

Add the DPP IV enzyme solution to each well.

-

Incubate for 10 minutes at 37 °C.[9]

-

Initiate the reaction by adding the DPP IV substrate solution.

-

Incubate the plate at 37 °C for 30 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition and determine the IC₅₀ value.

In Vitro Bioavailability Assessment Protocol

3.4.1. Dissolution Testing

-

Purpose: To assess the rate and extent to which the active compound dissolves from a solid dosage form.[10]

-

Procedure:

-

Follow the procedure outlined in the European Pharmacopoeia 9.0 (2.9.3. Dissolution Test for Solid Dosage Form) using a paddle apparatus.[11]

-

Use dissolution media at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[10]

-

At specified time points, withdraw samples from the dissolution medium and quantify the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.[11]

-

Data Presentation and Interpretation

All quantitative data from the assays should be summarized in a clear and concise format.

Table 1: Representative Data for a Novel 2-Amino-N-isopropylbenzenesulfonamide Derivative

| Parameter | Result |

| Purity (HPLC) | >98% |

| ¹H NMR | Conforms to structure |

| CDK2 IC₅₀ (nM) | 50 |

| DPP IV IC₅₀ (µM) | >10 |

| Dissolution (pH 6.8, 60 min) | 85% |

Signaling Pathway Visualization

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, the target of the developed inhibitors.

Caption: Simplified schematic of CDK2's role in cell cycle progression.

Conclusion and Future Directions

2-Amino-N-isopropylbenzenesulfonamide represents a highly valuable and versatile scaffold in modern drug discovery. Its synthetic accessibility and amenability to chemical modification have positioned it as a key building block for the development of targeted therapies. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the efficient and strategic utilization of this privileged chemical entity. Future research will likely focus on the further elaboration of this scaffold to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

-

CDK2/Cyclin A1 Kinase Assay Protocol. BPS Bioscience.

-

CDK2+Cyclin E1 NanoBRET Kinase Assay. Reaction Biology.

-

DPPIV-Glo™ Protease Assay Protocol. Promega Corporation.

-

Dipeptidyl Peptidase IV. MilliporeSigma.

-

Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. IMR Press.

-

An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. Benchchem.

-

DPP4 ACTIVITY ASSAY KIT. Life Technologies (India).

-

Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Journal of Biological Chemistry.

-

DPP4 Activity Assay Kit (MAK088) - Technical Bulletin. Sigma-Aldrich.

-

CDK2/CyclinE1 Kinase Assay. Promega Corporation.

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules.

-

Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. Benchchem.

-

Data Sheet - CDK2 Assay Kit. BPS Bioscience.

-

CDK Assay Kit, RbING*. Thermo Fisher Scientific.

-

CDK2 Inhibition Enhances Antitumor Immunity by Increasing IFN Response to Endogenous Retroviruses. Cancer Immunology Research.

-

ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules.

-

WO2023274397A1 - Cdk2 inhibitor, preparation method therefor and use thereof. Google Patents.

-

committee for proprietary medicinal products (cpmp) note for guidance on the investigation of bioavailability and bioequivalence. European Medicines Agency.

-

Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry.

-

Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica.

-

Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide. Google Patents.

-

Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository.

-

Drug Discovery: Towards The Synthesis of Novel CDK2-Spy1 Inhibitors. University of British Columbia.

-

Supplementary Synthetic Methods from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Figshare.

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules.

-

Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology.

-

2-Amino-N-isopropylbenzenesulfonamide, HCl. Sigma-Aldrich.

-

Preparation and Encapsulation of DPP-IV Inhibitory Peptides: Challenges and Strategies for Functional Food Development. Foods.

-

Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics.

-

Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.

-

Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide. Benchchem.

-

Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.

-

Exploration of DPP-IV Inhibitory Peptide Design Rules Assisted by the Deep Learning Pipeline That Identifies the Restriction Enzyme Cutting Site. International Journal of Molecular Sciences.

-

Guidance for Industry - Bioavailability and Bioequivalence Studies for Orally Administered Drug Products. U.S. Food and Drug Administration.

-

Correlations between HPLC and NMR properties of some selected alkyl bonded phases. Journal of High Resolution Chromatography.

Sources

- 1. nbinno.com [nbinno.com]

- 2. promega.jp [promega.jp]

- 3. mdpi.com [mdpi.com]

- 4. oatext.com [oatext.com]

- 5. imrpress.com [imrpress.com]

- 6. promega.com [promega.com]

- 7. lifetechindia.com [lifetechindia.com]

- 8. content.abcam.com [content.abcam.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. gmp-compliance.org [gmp-compliance.org]

- 11. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of 2-Amino-N-isopropylbenzenesulfonamide HCl in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-Amino-N-isopropylbenzenesulfonamide HCl, a novel sulfonamide derivative with potential applications in oncology. While direct studies on this specific hydrochloride salt are emerging, its structural similarity to known inhibitors of key cancer-related enzymes, such as Cyclin-Dependent Kinase 2 (CDK2) and carbonic anhydrases (CAs), makes it a compelling candidate for further research.[1] This guide offers a strategic framework and detailed experimental protocols to explore its anti-cancer properties, from initial in vitro screening to potential in vivo evaluation. The methodologies presented herein are based on established techniques for characterizing sulfonamide-based anti-cancer agents and are intended to serve as a robust starting point for researchers.

Introduction: The Therapeutic Potential of Novel Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. In oncology, sulfonamide derivatives have demonstrated significant promise by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and adaptation to the tumor microenvironment.[2] 2-Amino-N-isopropylbenzenesulfonamide HCl belongs to this versatile class of compounds. Its structural features suggest a potential to interact with key enzymatic targets implicated in cancer progression. Notably, its similarity to known CDK2 inhibitors points towards a possible role in cell cycle regulation, a critical pathway often dysregulated in cancer.[1] Furthermore, the benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, which are involved in pH regulation and tumor cell survival in hypoxic environments.

This application note will detail protocols to:

-

Evaluate the in vitro anti-proliferative activity against a panel of cancer cell lines.

-

Investigate the putative mechanisms of action, focusing on CDK2 and carbonic anhydrase inhibition.

-

Assess the induction of cell cycle arrest and apoptosis.

-

Provide a framework for potential in vivo studies using xenograft models.

Hypothesized Mechanisms of Action

Based on the chemical structure of 2-Amino-N-isopropylbenzenesulfonamide HCl, two primary mechanisms of anti-cancer activity are proposed. The following diagram illustrates these potential pathways.

Caption: Hypothesized mechanisms of action for 2-Amino-N-isopropylbenzenesulfonamide HCl.

In Vitro Efficacy and Mechanistic Assays: Detailed Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic and anti-proliferative effects of 2-Amino-N-isopropylbenzenesulfonamide HCl on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

2-Amino-N-isopropylbenzenesulfonamide HCl (ensure high purity)

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-Amino-N-isopropylbenzenesulfonamide HCl in DMSO (e.g., 100 mM).

-

Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes at room temperature.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This biochemical assay will determine if 2-Amino-N-isopropylbenzenesulfonamide HCl directly inhibits the kinase activity of the CDK2/Cyclin A or CDK2/Cyclin E complex.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.[3]

Materials:

-

Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

-

CDK substrate peptide (e.g., Histone H1)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[3]

-

ADP-Glo™ Kinase Assay kit (Promega)

-

2-Amino-N-isopropylbenzenesulfonamide HCl

-

Staurosporine (positive control inhibitor)

-

384-well white plates

Protocol:

-

Reagent Preparation:

-

Dilute the CDK2/Cyclin enzyme, substrate, and ATP in the kinase buffer to the desired concentrations. An initial enzyme titration is recommended to determine the optimal concentration for the assay.[4]

-

Prepare serial dilutions of 2-Amino-N-isopropylbenzenesulfonamide HCl and staurosporine in kinase buffer with a small percentage of DMSO.

-

-

Kinase Reaction:

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[4]

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[4]

-

-

Data Analysis:

-

Read the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

-

Carbonic Anhydrase (CA) Inhibition Assay

This assay will evaluate the inhibitory effect of 2-Amino-N-isopropylbenzenesulfonamide HCl on the activity of human carbonic anhydrase isoforms, particularly the tumor-related CA IX and CA XII.

Principle: A stopped-flow spectrophotometric assay is used to measure the kinetics of the CO₂ hydration reaction catalyzed by CA. The assay monitors the pH change associated with the reaction using a pH indicator.

Materials:

-

Recombinant human CA I, II, IX, and XII

-

HEPES buffer

-

Sodium sulfate

-

Phenol red or other suitable pH indicator

-

CO₂-saturated water

-

2-Amino-N-isopropylbenzenesulfonamide HCl

-

Acetazolamide (positive control inhibitor)

-

Stopped-flow spectrophotometer

Protocol:

-

Solution Preparation:

-

Prepare a buffer solution (e.g., 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5) containing the pH indicator.

-

Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled deionized water.

-

Prepare serial dilutions of the test compound and acetazolamide.

-

-

Enzyme Activity Measurement:

-

The assay is performed by rapidly mixing the enzyme solution (in one syringe of the stopped-flow instrument) with the CO₂-saturated solution (in the other syringe).

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

-

The initial rate of the reaction is determined from the slope of the absorbance change.

-

-

Inhibition Studies:

-

Pre-incubate the enzyme with various concentrations of 2-Amino-N-isopropylbenzenesulfonamide HCl or acetazolamide for a set period.

-

Perform the activity assay as described above.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration.

-

Determine the Ki (inhibition constant) by fitting the data to appropriate enzyme inhibition models.

-

Cell Cycle Analysis by Flow Cytometry

This protocol will determine if the anti-proliferative effects of the compound are due to cell cycle arrest at a specific phase.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with 2-Amino-N-isopropylbenzenesulfonamide HCl (at IC₅₀ and 2x IC₅₀ concentrations)

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the compound for 24 or 48 hours.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated cells to the vehicle control.

-

In Vivo Efficacy Evaluation: Orthotopic Xenograft Model

For promising compounds, in vivo efficacy should be assessed. Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ of an immunodeficient mouse, provide a more clinically relevant tumor microenvironment compared to subcutaneous models.[5]

Workflow for an Orthotopic Xenograft Study:

Caption: A generalized workflow for assessing in vivo efficacy using an orthotopic xenograft model.

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) of 2-Amino-N-isopropylbenzenesulfonamide HCl |

| MCF-7 | Breast | Experimental Value |

| HCT116 | Colon | Experimental Value |

| A549 | Lung | Experimental Value |

| Additional Lines | ... | Experimental Value |

Table 2: Enzyme Inhibition Profile

| Enzyme Target | IC₅₀ / Kᵢ (nM or µM) |

| CDK2/Cyclin A2 | Experimental Value |

| CDK2/Cyclin E1 | Experimental Value |

| Carbonic Anhydrase I | Experimental Value |

| Carbonic Anhydrase II | Experimental Value |

| Carbonic Anhydrase IX | Experimental Value |

| Carbonic Anhydrase XII | Experimental Value |

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of 2-Amino-N-isopropylbenzenesulfonamide HCl as a potential anti-cancer agent. Successful execution of these experiments will elucidate its anti-proliferative efficacy, shed light on its mechanism of action, and guide further pre-clinical development. Future studies could involve broader screening against larger cancer cell line panels, investigation of other potential off-target effects, and detailed pharmacokinetic and pharmacodynamic studies in relevant animal models. The exploration of this and other novel sulfonamide derivatives holds the potential to contribute to the development of new and effective cancer therapies.

References

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

Al-Samir, S., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186. [Link]

-

Al-Samir, S., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186. [Link]

-

BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

-

Bosterbio. (n.d.). Human VEGFR2/KDR ELISA Kit (hVEGFR-ELISA). Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

Eagle Biosciences. (n.d.). Human VEGFR2/KDR ELISA Kit. Retrieved from [Link]

-

Fancelli, D., et al. (2011). A Novel Approach to the Discovery of Small-Molecule Ligands of CDK2. Journal of Medicinal Chemistry, 54(23), 8150-8158. [Link]

- Vertex AI Search. (2026, January 26). Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery.

-

Lee, S. H., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Molecules, 27(22), 7752. [Link]

-

Al-Samir, S., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186. [Link]

-

Joshi, U. J., et al. (2021). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Frontiers in Bioscience (Landmark Edition), 26(4), 664-681. [Link]

-

Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1647. [Link]

-

Yang, C., et al. (2021). Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2. Nature Communications, 12(1), 3425. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. Retrieved from [Link]

-

Akkaya, B., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 89(5), 2845-2850. [Link]

-

Creative Biolabs. (n.d.). Orthotopic Tumor Model. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Formulation Strategies for In Vivo Administration of 2-Amino-N-isopropylbenzenesulfonamide HCl

Executive Summary